An In-depth Technical Guide to 4-Formylphenyl 4-methylbenzoate
An In-depth Technical Guide to 4-Formylphenyl 4-methylbenzoate
CAS Number: 115883-85-7
Prepared by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Building Block for Advanced Synthesis
4-Formylphenyl 4-methylbenzoate is a distinct organic compound characterized by its bifunctional nature, incorporating both an aldehyde and a benzoate ester within its structure. This unique arrangement of reactive sites makes it a valuable intermediate and building block for researchers and synthetic chemists. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig reactions. Concurrently, the benzoate ester provides a stable aromatic scaffold that can be tailored for applications in materials science and as a precursor to more complex molecular architectures in drug discovery. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, offering a technical resource for professionals in research and development.
Physicochemical and Spectroscopic Profile
While comprehensive experimental data for 4-Formylphenyl 4-methylbenzoate is not extensively documented in publicly available literature, its key properties can be reliably predicted based on its chemical structure and data from analogous compounds.
Table 1: Physicochemical Properties of 4-Formylphenyl 4-methylbenzoate
| Property | Value | Source |
| CAS Number | 115883-85-7 | [1] |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from similar structures |
| Purity | ≥97% | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Spectroscopic Characterization (Predicted)
The following spectral data are predicted based on the functional groups present in the molecule and analysis of similar structures. These predictions serve as a guide for researchers in characterizing this compound.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of both the benzaldehyde and the methylbenzoate moieties, a singlet for the aldehyde proton, and a singlet for the methyl group.
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Aldehyde Proton (CHO): A singlet is anticipated in the downfield region, typically around 9.9-10.1 ppm.
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Aromatic Protons: A series of doublets and multiplets are expected in the range of 7.2-8.2 ppm. The protons on the formyl-substituted ring will likely appear as two doublets, as will the protons on the methyl-substituted ring.
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Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons is expected around 2.4 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the aldehyde and ester, as well as the aromatic and methyl carbons.
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Aldehyde Carbonyl (C=O): A signal in the range of 190-193 ppm is expected.
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Ester Carbonyl (C=O): A signal is anticipated around 165-167 ppm.
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Aromatic Carbons: Multiple signals will appear in the aromatic region (120-145 ppm).
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Methyl Carbon (CH₃): A signal for the methyl carbon is expected around 21-22 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will provide clear evidence of the key functional groups.
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C=O Stretching (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹.
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C=O Stretching (Ester): Another strong absorption band should appear at a slightly higher frequency, typically in the range of 1720-1740 cm⁻¹.
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C-H Stretching (Aromatic): Signals are expected just above 3000 cm⁻¹.
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C-O Stretching (Ester): An absorption band in the region of 1250-1300 cm⁻¹ is anticipated.
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 240. Common fragmentation patterns would likely involve the loss of the methyl group, the tolyl group, or the formylphenyl group.
Synthesis of 4-Formylphenyl 4-methylbenzoate: A Step-by-Step Protocol
The synthesis of 4-Formylphenyl 4-methylbenzoate can be effectively achieved through the esterification of 4-hydroxybenzaldehyde with p-toluoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an acyl chloride reacts with a phenol in the presence of a base to form an ester. The base is crucial for neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.
Detailed Experimental Protocol
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in anhydrous dichloromethane (DCM).
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Base Addition: To the stirred solution, add 1.2 equivalents of a suitable base, such as pyridine or triethylamine. Cool the mixture to 0°C in an ice bath.
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Acyl Chloride Addition: Dissolve 1.1 equivalents of p-toluoyl chloride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the p-toluoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Formylphenyl 4-methylbenzoate.
Applications in Research and Development
The bifunctional nature of 4-Formylphenyl 4-methylbenzoate makes it a versatile building block in several areas of chemical synthesis.
Intermediate in Pharmaceutical Synthesis
The aldehyde functionality can be readily converted into other functional groups, making this molecule a useful starting material for the synthesis of more complex pharmaceutical intermediates. For instance, the aldehyde can undergo a variety of carbon-carbon bond-forming reactions or be converted to an amine via reductive amination, a common transformation in drug synthesis. The overall structure can serve as a scaffold for building novel heterocyclic compounds with potential biological activity.
Precursor for Materials Science
Aromatic esters with polar functional groups are of interest in the field of materials science, particularly in the development of liquid crystals and polymers. While specific applications for this compound are not widely reported, its rigid core and polar aldehyde group suggest potential utility in the synthesis of novel materials with interesting optical or electronic properties. Similar structures, such as 4-pentylphenyl 4-methylbenzoate, are known to exhibit nematic liquid crystal phases, which are crucial for applications like liquid-crystal displays (LCDs).[2][3]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is readily available for 4-Formylphenyl 4-methylbenzoate. Therefore, handling precautions should be based on the known hazards of its constituent functional groups and similar aromatic compounds.
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General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Inhalation: May cause respiratory irritation. Avoid breathing dust or vapors.
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Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water.
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Eye Contact: May cause eye irritation. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
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Ingestion: The toxicological properties have not been fully investigated. In case of ingestion, seek immediate medical attention.
Conclusion
4-Formylphenyl 4-methylbenzoate is a valuable bifunctional molecule with significant potential as a building block in advanced organic synthesis. Its ability to undergo a wide range of chemical transformations at both the aldehyde and ester functionalities makes it an attractive intermediate for the development of novel pharmaceuticals and materials. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and an overview of its potential applications, serving as a key resource for researchers and scientists in the field.
References
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The Good Scents Company. Methyl 4-formyl benzoate. [Link]
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CAS Common Chemistry. Methyl 4-formylbenzoate. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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PubChem. Methyl 4-Formylbenzoate. [Link]
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PubChem. 4-Formylphenyl benzoate. [Link]
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ResearchGate. One-pot procedure for synthesis of methyl 4-formylbenzoate. [Link]
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Wikipedia. 4-Hydroxybenzaldehyde. [Link]
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SpectraBase. Phenyl 4-methylbenzoate. [Link]
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National Center for Biotechnology Information. Phenyl 4-methylbenzoate. [Link]
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ResearchGate. Phenyl 4-methylbenzoate. [Link]
- Google Patents.
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ResearchGate. Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole. [Link]
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Evergreensino. What esters can be synthesized from P - Toluic Acid Chloride? [Link]
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